(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid
Description
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid is a bicyclic unsaturated carboxylic acid characterized by a [6.2.0] fused-ring system with conjugated double bonds at positions 4 and 9 (Z-configuration at C4).
Properties
IUPAC Name |
(4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h1-2,7-9H,3-6H2,(H,12,13)/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRHQRATMXRMJ-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C2CCC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC2C=C(C2CC/C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the carboxylic acid group. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure. Subsequent functionalization steps, such as oxidation or hydrolysis, are used to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity and specificity in binding to molecular targets, which can be exploited in drug design and other applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Strain
The bicyclo[6.2.0] framework distinguishes this compound from smaller analogs like bicyclo[5.2.0]nona-1,7-dienes and bicyclo[4.2.0]octa-1,6-dienes. Larger rings reduce angular strain compared to bicyclo[5.1.0]octanes, which exhibit higher strain due to a fused cyclopropane moiety . For example:
- Bicyclo[5.1.0]octanes : Synthesized via epoxide rearrangements, these compounds show marked strain, influencing their NMR chemical shifts (e.g., upfield-shifted cyclopropane protons) .
- Bicyclo[6.2.0]deca-4,9-dienes : Synthesized via thermal [2+2] cycloadditions of allenynes, these systems exhibit moderate strain, enabling regioselective functionalization .
Substituent Effects
- Carboxylic Acid vs. Phenoxy Groups: The target compound’s carboxylic acid group contrasts with (Z)-9-phenoxybicyclo[6.2.0]deca-4,9-diene (), where a phenoxy substituent introduces aromaticity and lipophilicity. The carboxylic acid enhances water solubility and acidity (pKa ~4–5), while phenoxy derivatives are more suited for hydrophobic interactions .
- Methyl and Hydroxy Substituents :
Bicyclo[7.2.0]undec-4-ene derivatives with trimethyl/methylene groups () exhibit reduced polarity, favoring membrane permeability in biological systems. Hydroxy or acetoxy substituents (e.g., in bicyclo[5.1.0]octanes) enable hydrogen bonding but may reduce thermal stability .
Data Table: Comparative Analysis of Bicyclic Compounds
Research Findings and Implications
- Reactivity : The conjugated diene in this compound may undergo Diels-Alder reactions, similar to bicyclo[5.2.0] systems .
- Stereochemical Stability: The Z-configuration at C4 could hinder isomerization compared to E-isomers, as seen in (Z)-9-phenoxy analogs .
- Biological Potential: Analogous to bicyclo[7.2.0] derivatives, functionalization at C9 may enhance interactions with enzymes or receptors .
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